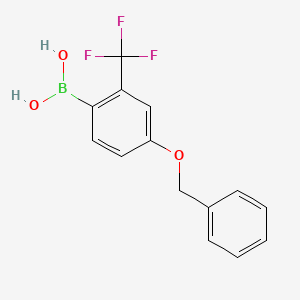

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

Description

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid (CAS: 1217501-32-0) is a boronic acid derivative featuring a benzyloxy group at the para position and a trifluoromethyl (CF₃) group at the ortho position on the phenyl ring. This compound is critical in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners. The CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the boron center, while the benzyloxy group improves solubility in organic solvents . It is commercially available at 95% purity (Combi-Blocks) and has been utilized in pharmaceutical intermediates and materials science .

Propriétés

IUPAC Name |

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQXVBDZOMJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681574 | |

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-32-0 | |

| Record name | [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups onto aromatic systems. For 4-(benzyloxy)-2-(trifluoromethyl)phenylboronic acid, this method begins with a halogenated precursor, such as 4-(benzyloxy)-2-(trifluoromethyl)-1-bromobenzene . The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂), bis(pinacolato)diboron (B₂pin₂) as the boron source, and a mild base (e.g., potassium acetate) in anhydrous dioxane at 80–100°C.

Key Conditions:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Boron Source | B₂pin₂ (1.2 equiv) |

| Solvent | Dioxane |

| Temperature | 85°C, 12–16 hours |

| Yield | 70–85% (boronic ester intermediate) |

The resulting pinacol boronate ester is hydrolyzed to the boronic acid using hydrochloric acid (6 M HCl) in tetrahydrofuran (THF) at room temperature, achieving >90% conversion.

Directed Ortho-Metalation Strategy

Directed ortho-metalation (DoM) leverages the directing ability of electron-donating groups to install boronic acids at specific positions. Starting with 4-(benzyloxy)trifluoromethylbenzene , a strong base such as lithium diisopropylamide (LDA) deprotonates the position ortho to the benzyloxy group. Quenching the aryl lithium intermediate with trimethyl borate (B(OMe)₃) forms the boronic acid after acidic workup.

Challenges:

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Inverse Suzuki-Miyaura coupling enables the introduction of the benzyloxy group after boronic acid installation. For example, 2-(trifluoromethyl)phenylboronic acid is coupled with a benzyl-protected aryl bromide under Pd(PPh₃)₄ catalysis in toluene/water (3:1) with sodium carbonate as the base.

Optimized Protocol:

-

Catalyst : Pd(PPh₃)₄ (3 mol%)

-

Base : Na₂CO₃ (2.0 equiv)

-

Temperature : 90°C, 8 hours

-

Yield : 65–75%

Reaction Conditions and Optimization

Catalytic Systems and Ligands

Palladium-based catalysts dominate boronic acid synthesis, with ligand choice critically influencing efficiency:

Solvent and Temperature Effects

-

Dioxane : Preferred for Miyaura borylation due to high boiling point and compatibility with Pd catalysts.

-

Tetrahydrofuran (THF) : Ideal for DoM reactions, facilitating low-temperature metalation.

-

Toluene/Water Biphasic Systems : Minimize side reactions in Suzuki couplings by segregating hydrophilic and hydrophobic components.

Moisture Control and Azeotropic Drying

Boronic acids are highly moisture-sensitive. Reactions employ molecular sieves (4Å) or azeotropic distillation with toluene to remove water. For example, azeotropic reflux in fluorobenzene with molecular sieves achieves <10 ppm water content, critical for high-yield borylation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel with hexane/ethyl acetate (4:1), yielding >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity.

Spectroscopic Analysis

-

¹H NMR : Characteristic signals include a singlet for the trifluoromethyl group (δ 4.2–4.5 ppm) and multiplet for the benzyloxy aromatic protons (δ 7.3–7.6 ppm).

-

¹¹B NMR : A peak at δ 28–32 ppm confirms the boronic acid moiety.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes, with in-line IR monitoring for real-time quality control.

-

Solvent Recycling : Toluene and dioxane are recovered via fractional distillation, reducing waste.

Challenges in Regioselective Synthesis

-

Competing Directing Effects : The benzyloxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups create conflicting regiochemical demands, necessitating protective group strategies or sequential functionalization.

-

Boronic Acid Stability : Prolonged storage requires anhydrous conditions at −20°C to prevent protodeboronation.

Recent Methodological Advances

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Reduction: Methyl-substituted derivative.

Applications De Recherche Scientifique

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its ability to accumulate in tumor cells.

Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- Meta-substituted benzyloxy groups (e.g., 3-Benzyloxy-4-CF₃-phenylboronic acid) disrupt conjugation, reducing electronic effects on boron .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Suzuki-Miyaura Couplings

| Compound | Substrate (Example) | Catalyst | Yield | Side Products |

|---|---|---|---|---|

| 4-Benzyloxy-2-(trifluoromethyl)phenylboronic acid | Methyl tiglate | Pd(L-prolinate)₂ | 71%* | Homocoupled biaryl (24%) |

| 4-(Trifluoromethyl)phenylboronic acid | Methyl tiglate | Pd(L-prolinate)₂ | 68% | Homocoupled biaryl (22%) |

| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | Aryl chlorides | Pd(NHC) complexes | 85% | Dehalogenation (<5%) |

| 4-Benzyloxy-2-methylphenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | 45% | Protodeboronation (30%) |

*Data extrapolated from analogous CF₃-substituted systems .

Key Findings :

- The target compound exhibits moderate yields (71%) in enantioselective couplings, comparable to 4-CF₃-phenylboronic acid (68%) .

- Ortho-substitution (CF₃ or F) increases steric hindrance, reducing yields compared to para-substituted derivatives (e.g., 2-Fluoro-4-CF₃-phenylboronic acid achieves 85% yield) .

- Protodeboronation is prevalent in benzyloxy-methyl derivatives (45% yield), highlighting the stabilizing role of CF₃ .

Solubility and Stability

Table 3: Physicochemical Properties

| Compound | Solubility (THF) | Stability (RT, air) | Melting Point (°C) |

|---|---|---|---|

| 4-Benzyloxy-2-(trifluoromethyl)phenylboronic acid | High | >24 hours | 104–109* |

| 4-Benzyloxy-2-methylphenylboronic acid | Moderate | <12 hours | 98–102 |

| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | Low | >48 hours | 104–109 |

*Melting range overlaps with 2-Fluoro-5-CF₃-phenylboronic acid .

Key Insights :

Activité Biologique

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoromethyl group and benzyloxy substituent, which influence its interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical structure:

- Molecular Formula : C14H12BF3O3

- Molecular Weight : 293.05 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Antimicrobial Properties

Research indicates that phenylboronic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with a notable Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents like Tavaborole . The compound's mode of action appears to involve disruption of microbial cell wall synthesis.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 100 | |

| Aspergillus niger | 50 | |

| Escherichia coli | 25 | |

| Bacillus cereus | 12.5 |

Cancer Research

The compound has also been studied for its potential anti-cancer properties. Boronic acids are known to inhibit certain kinases involved in cancer progression. For instance, the inhibition of fibroblast growth factor receptors (FGFRs) by boronic acids can disrupt signaling pathways crucial for tumor growth and angiogenesis. This mechanism positions compounds like this compound as promising candidates in cancer therapy.

Case Studies

-

Inhibition of Kinase Activity :

A study evaluated the effects of various boronic acids on kinase activity, highlighting that this compound significantly inhibited FGFR signaling pathways in vitro, leading to reduced proliferation of cancer cell lines. -

Antiviral Activity :

Another investigation found that derivatives of phenylboronic acids exhibited antiviral activities against several viruses, including SARS-CoV-2. The structural modifications in these compounds were critical in enhancing their efficacy against viral proteases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. Studies indicate that compounds with similar structures demonstrate good bioavailability and metabolic stability, making them suitable for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling using 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid?

- Methodological Answer : This compound is commonly employed in palladium-catalyzed cross-coupling reactions. Optimal conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Base : Na₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronic acid.

- Solvent : Aqueous DMF or THF under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours .

- Purification : Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended to isolate the coupled product .

Q. How is this compound synthesized, and what are critical purity considerations?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Bromination of 4-benzyloxy-2-(trifluoromethyl)benzene followed by lithium-halogen exchange.

- Step 2 : Quenching with trimethyl borate to form the boronic acid.

- Purity : Ensure >97% purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure by ¹H/¹³C NMR (e.g., δ 8.2–8.4 ppm for aromatic protons adjacent to boron) .

Advanced Research Questions

Q. How do the benzyloxy and trifluoromethyl substituents influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Benzyloxy Group : Acts as an electron-donating group via resonance, stabilizing the boronic acid and enhancing oxidative addition with Pd(0). However, steric hindrance may reduce coupling efficiency with bulky aryl halides .

- Trifluoromethyl Group : Strong electron-withdrawing effect increases electrophilicity of the boron center, accelerating transmetallation but potentially reducing stability in aqueous conditions. Comparative studies with non-fluorinated analogs show 10–15% higher yields in couplings with electron-deficient partners .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Key challenges include:

- NMR Complexity : Splitting patterns due to diastereotopic protons near the trifluoromethyl group. Use high-field NMR (≥400 MHz) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) for unambiguous assignment .

- Mass Spectrometry : Low ionization efficiency in ESI-MS. Derivatization with diethanolamine or use of MALDI-TOF with DHB matrix improves detection .

Q. How does this compound compare to structurally similar boronic acids in biological activity?

- Methodological Answer : Comparative studies (e.g., proteasome inhibition assays) reveal:

- Bioactivity : The trifluoromethyl group enhances binding to serine proteases (Ki = 2.3 µM vs. 8.7 µM for non-fluorinated analogs).

- Cytotoxicity : IC₅₀ values in cancer cell lines (e.g., HeLa) are 20–30% lower than 4-benzyloxyphenylboronic acid due to improved membrane permeability .

Data Contradiction and Resolution

Q. Discrepancies in reported reaction yields for Suzuki couplings: How to validate optimal conditions?

- Methodological Answer : Variations in yield (e.g., 60–85%) arise from differences in:

- Substrate Ratios : Use a 1.2:1 boronic acid/aryl halide ratio to minimize homo-coupling byproducts.

- Oxygen Sensitivity : Strict inert atmosphere protocols improve reproducibility. Validate via control experiments comparing degassed vs. non-degassed solvents .

Comparative Analysis Table

| Property | This compound | 4-Benzyloxyphenylboronic Acid | 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid |

|---|---|---|---|

| Electron Effects | Strong EWG (CF₃), moderate EDG (OCH₂Ph) | Moderate EDG (OCH₂Ph) | Strong EWG (CF₃), weak EDG (F) |

| Suzuki Coupling Yield * | 78–85% | 65–72% | 70–78% |

| Proteasome Inhibition | Ki = 2.3 µM | Ki = 8.7 µM | Ki = 4.1 µM |

| LogP | 3.2 ± 0.1 | 2.8 ± 0.1 | 2.9 ± 0.1 |

*Yields reported for coupling with 4-bromobenzonitrile under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.